1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a piperidine ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a methylsulfonyl group at the 1-position. This can be achieved through the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction. The piperidine intermediate is reacted with a thiophene derivative, such as thiophene-2-carboxylic acid, under appropriate conditions.
Formation of the Urea Moiety: The final step involves the formation of the urea linkage. This can be accomplished by reacting the intermediate with an isocyanate derivative, such as phenyl isocyanate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, thiophene derivatives, piperidine derivatives, and appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxide derivatives, sulfone derivatives, reduced derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activity.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties to the molecule
Properties
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-20(17,18)15-6-4-10(5-7-15)9-13-12(16)14-11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOWYXYRKZOWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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